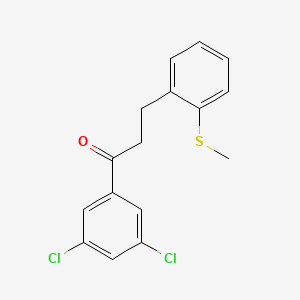

3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Description

3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-55-7) is a propiophenone derivative featuring dichloro substituents at the 3' and 5' positions of the aromatic ring and a thiomethyl (-SMe) group at the 2-position of the adjacent phenyl ring. Its molecular formula is C₁₆H₁₄Cl₂OS, with a molecular weight of 323.24 g/mol . The thiomethyl group introduces unique electronic and steric properties, distinguishing it from analogs with methoxy, methyl, or halogen substituents.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQCCVVYDOGHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644347 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-55-7 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,5’-dichloroacetophenone with 2-thiomethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Compounds Analyzed :

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-25-2) Molecular formula: C₁₆H₁₄Cl₂O₂ Substituents: Methoxy (-OMe) at the 3-position of the phenyl ring. Electronic impact: The methoxy group is electron-donating, enhancing resonance stabilization of the aromatic ring, which may increase solubility in polar solvents compared to the thiomethyl analog .

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4) Molecular formula: C₁₆H₁₄Cl₂O₂ Substituents: Dichloro at 2' and 5' positions; methoxy at the 3-position.

2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-27-6) Molecular formula: C₁₇H₁₆Cl₂O Substituents: Dimethyl groups at 2- and 3-positions of the phenyl ring. Steric impact: Bulky dimethyl groups hinder rotational freedom, possibly reducing reaction rates in sterically sensitive syntheses .

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0) Molecular formula: C₁₆H₁₄ClFOS Substituents: Chloro and fluoro at 3' and 5'; thiomethyl at 4-position. Electronic impact: Fluorine’s electronegativity increases polarity and metabolic stability compared to dichloro analogs .

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-43-3) Molecular formula: C₁₆H₁₂Cl₂OS Substituents: Dichloro at 2' and 3' positions. Reactivity: Proximity of chloro groups to the ketone may enhance electrophilicity, favoring nucleophilic attack compared to the 3',5'-dichloro isomer .

Physicochemical Properties

Notes:

- The thiomethyl group (-SMe) in the target compound may confer higher oxidation susceptibility compared to methoxy or methyl analogs .

Biological Activity

3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.19 g/mol. The compound features a propiophenone backbone with dichloro substitutions at the 3' and 5' positions, along with a thiomethyl group on the phenyl ring. This unique structure may influence its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Binding : The compound could interact with specific receptors, modulating signaling pathways that affect cell proliferation and survival.

- DNA Interaction : It might bind to DNA, influencing gene expression and potentially inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and depleting cellular thiol levels. A comparative study involving thiosemicarbazone derivatives demonstrated that compounds with similar structural features promoted cell death in K562 leukemia cells through mechanisms involving mitochondrial permeability transition and oxidative stress. The presence of dichloro groups may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of structurally related compounds on human tumor cell lines. For example, thiosemicarbazone analogues exhibited dose-dependent cytotoxicity with IC50 values around 10 µM for K562 cells, indicating that modifications to the phenyl ring significantly impact biological activity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Thiosemicarbazone Derivatives | Induced apoptosis in K562 cells; mechanisms involved mitochondrial dysfunction. |

| Anticancer Activity | Similar compounds showed selective antiproliferative effects on ovarian cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.